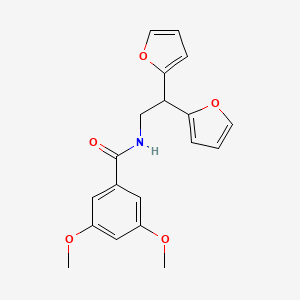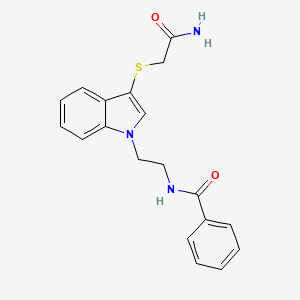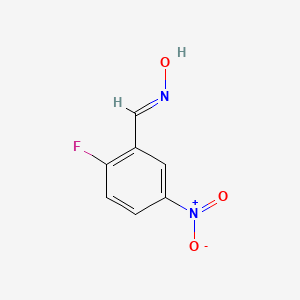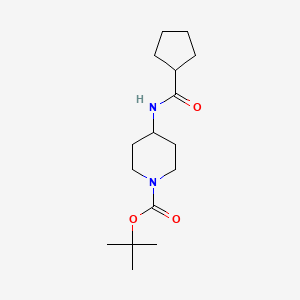
N-(2,2-di(furan-2-yl)ethyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzamide group and the furan rings. These groups could potentially participate in various chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzamide group could influence its solubility, while the furan rings could influence its reactivity .作用机制
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)-3,5-dimethoxybenzamide is not fully understood. However, it is believed to interact with various cellular targets, including enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, which may result in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been found to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using N-(2,2-di(furan-2-yl)ethyl)-3,5-dimethoxybenzamide in lab experiments is its potential anti-cancer properties. This makes it a promising candidate for further research in the field of oncology. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for research involving N-(2,2-di(furan-2-yl)ethyl)-3,5-dimethoxybenzamide. One potential direction is to further investigate its anti-cancer properties and explore its potential as a therapeutic agent for the treatment of cancer. Another direction is to explore its anti-inflammatory properties and its potential as a treatment for inflammatory diseases. Additionally, further research could be conducted to improve the solubility of this compound, making it easier to work with in lab experiments.
Conclusion:
In conclusion, this compound is a promising compound with various potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields of research.
合成方法
The synthesis of N-(2,2-di(furan-2-yl)ethyl)-3,5-dimethoxybenzamide involves the reaction of 3,5-dimethoxybenzoic acid with 2,2-di(furan-2-yl)ethanamine in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then purified using column chromatography to obtain the final compound.
科学研究应用
N-(2,2-di(furan-2-yl)ethyl)-3,5-dimethoxybenzamide has found various applications in scientific research. This compound has been used as a ligand in the synthesis of metal complexes for catalytic reactions. It has also been used as a precursor in the synthesis of other biologically active compounds. Additionally, this compound has been found to exhibit potential anti-cancer properties, making it a promising candidate for further research.
属性
IUPAC Name |
N-[2,2-bis(furan-2-yl)ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-22-14-9-13(10-15(11-14)23-2)19(21)20-12-16(17-5-3-7-24-17)18-6-4-8-25-18/h3-11,16H,12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JACCWHMYNKVBCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-hexyl-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2852355.png)




![1-[(4-Fluorophenyl)methyl]-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2852365.png)
![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2852366.png)
![2-(4-chlorophenoxy)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2852367.png)

![(E)-N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2852370.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2852374.png)

